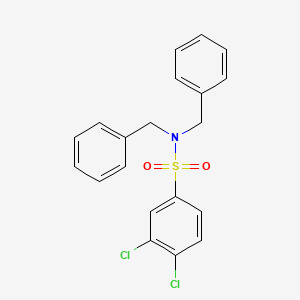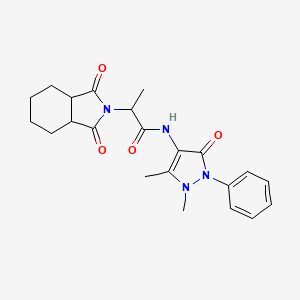![molecular formula C14H20N4O3S B3938475 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B3938475.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide, also known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAS belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide also inhibits the activity of histone deacetylases (HDACs), enzymes involved in gene expression regulation. In inflammation, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In immune cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to the suppression of inflammation. In neuronal cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and availability. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is stable under normal laboratory conditions and can be easily synthesized in large quantities. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is also highly soluble in water and organic solvents, making it suitable for various experimental protocols. However, one limitation of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is its potential toxicity, which requires careful handling and dosage optimization.
Orientations Futures
There are several future directions for the research and development of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide. One potential application is in the treatment of cancer, where N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide could be used as a chemotherapeutic agent or in combination with other drugs to enhance their efficacy. Another potential application is in the treatment of inflammation, where N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide could be used to develop novel anti-inflammatory drugs. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide and its potential side effects in vivo.
Applications De Recherche Scientifique
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have demonstrated that N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorders, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(16)18-22(20,21)12-8-6-11(7-9-12)17-13(19)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19)(H4,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIJZWDLKPPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diaminomethylidene)sulfamoyl]phenyl}cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3938396.png)

![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3938403.png)
![2-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3938411.png)

![ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate](/img/structure/B3938417.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3938420.png)
![ethyl 2-benzyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B3938424.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3938440.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3938452.png)


![methyl 4-{[({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B3938477.png)
